molecular formula C12H12N2O2 B15365596 Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate CAS No. 55234-62-3

Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate

Cat. No.: B15365596
CAS No.: 55234-62-3
M. Wt: 216.24 g/mol
InChI Key: XROZBOXNOVYFTG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are fused heterocyclic aromatic compounds containing nitrogen atoms in their ring structure

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common synthetic route involves the cyclization of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates with a yield of 56-80%.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more optimized and scalable processes, often using continuous flow chemistry to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as halides and amines can be introduced using various reagents and conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and amides.

Scientific Research Applications

Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

  • 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

  • 2-methyl-3-methoxy-1,5-naphthyridine

Properties

CAS No.

55234-62-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 2-methyl-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-4-5-13-7-11(9)14-8(10)2/h4-7H,3H2,1-2H3

InChI Key

XROZBOXNOVYFTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=NC=CC2=C1)C

Origin of Product

United States

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